

# 2-Bromo-5-(methylthio)pyridine chemical properties

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## Compound of Interest

Compound Name: 2-Bromo-5-(methylthio)pyridine

Cat. No.: B180713

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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **2-Bromo-5-(methylthio)pyridine**

## Introduction

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic building blocks are indispensable tools for constructing novel molecular architectures with tailored biological activities. Among these, pyridine scaffolds are preeminent due to their presence in numerous approved drugs and their ability to engage in critical biological interactions. **2-Bromo-5-(methylthio)pyridine** has emerged as a particularly valuable intermediate. Its unique substitution pattern—featuring a synthetically versatile bromine atom at the 2-position and a modifiable methylthio group at the 5-position—offers a dual handle for strategic molecular elaboration.

This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic applications of **2-Bromo-5-(methylthio)pyridine**. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just data, but field-proven insights into the causality behind its synthetic utility. We will explore its core physicochemical characteristics, delve into its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and provide validated protocols to empower its effective use in the laboratory.

## Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application. **2-Bromo-5-(methylthio)pyridine** is a solid at room temperature, commercially available from various suppliers.<sup>[1][2]</sup> Its core identifiers and physical properties are summarized below.

Table 1: Physicochemical Properties of **2-Bromo-5-(methylthio)pyridine**

Property	Value	Source(s)
CAS Number	134872-23-4	<sup>[1][3]</sup>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNS	<sup>[1][3][4]</sup>
Molecular Weight	204.09 g/mol	<sup>[1][3]</sup>
Monoisotopic Mass	202.94043 Da	<sup>[5]</sup>
Appearance	Solid	<sup>[1]</sup>
Predicted XlogP	2.4	<sup>[5]</sup>
Predicted Boiling Point	274.6 °C at 760 mmHg	<sup>[6]</sup>
Predicted Density	1.617 g/cm <sup>3</sup>	<sup>[6]</sup>
SMILES	<chem>BrC1=CC=C(SC)C=N1</chem>	<sup>[1]</sup>
InChI Key	IFMCOWPTUPYFCT-UHFFFAOYSA-N	<sup>[1][5]</sup>

## Molecular Structure

The structure of **2-Bromo-5-(methylthio)pyridine** presents two key features that dictate its reactivity: the electron-withdrawing bromine atom at the C2 position, ortho to the ring nitrogen, and the electron-donating, yet potentially oxidizable, methylthio group at the C5 position.

Figure 1: 2D structure of **2-Bromo-5-(methylthio)pyridine**.

## Spectroscopic Signature

Detailed spectroscopic analysis is crucial for reaction monitoring and product confirmation. While specific, validated spectra for this exact compound are not widely published, a profile can

be accurately predicted based on fundamental principles and data from analogous structures.

[7][8]

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region.
  - The proton at C6, adjacent to the nitrogen, will likely appear as a doublet at the most downfield position (~8.2-8.4 ppm).
  - The proton at C4, coupled to both H3 and H6 (meta-coupling), would likely appear as a doublet of doublets (~7.5-7.7 ppm).
  - The proton at C3 should appear as a doublet (~7.3-7.5 ppm).
  - The methyl protons of the thioether group (-SCH<sub>3</sub>) will present as a sharp singlet, typically in the range of 2.4-2.6 ppm.
- **<sup>13</sup>C NMR Spectroscopy:** The carbon spectrum will display six unique signals. The C2 carbon bearing the bromine atom will be significantly influenced by the halogen's electronegativity and is a key resonance to identify (~140-145 ppm). The other aromatic carbons will appear in the typical 120-155 ppm range, while the methyl carbon will be found significantly upfield (~15-20 ppm).[7][8]
- **Mass Spectrometry:** The mass spectrum provides unambiguous confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the monoisotopic mass of 202.94043 Da for C<sub>6</sub>H<sub>6</sub><sup>79</sup>BrNS.[5] A critical diagnostic feature is the isotopic signature of bromine, which will result in two peaks of nearly equal intensity: the M+ peak (containing <sup>79</sup>Br) and the M+2 peak (containing <sup>81</sup>Br).

## Chemical Reactivity and Synthetic Utility

The synthetic power of **2-Bromo-5-(methylthio)pyridine** lies in the orthogonal reactivity of its two functional handles. The C2-bromine is primed for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis, while the C5-methylthio group can be chemically modified to tune the electronic properties of the molecule.

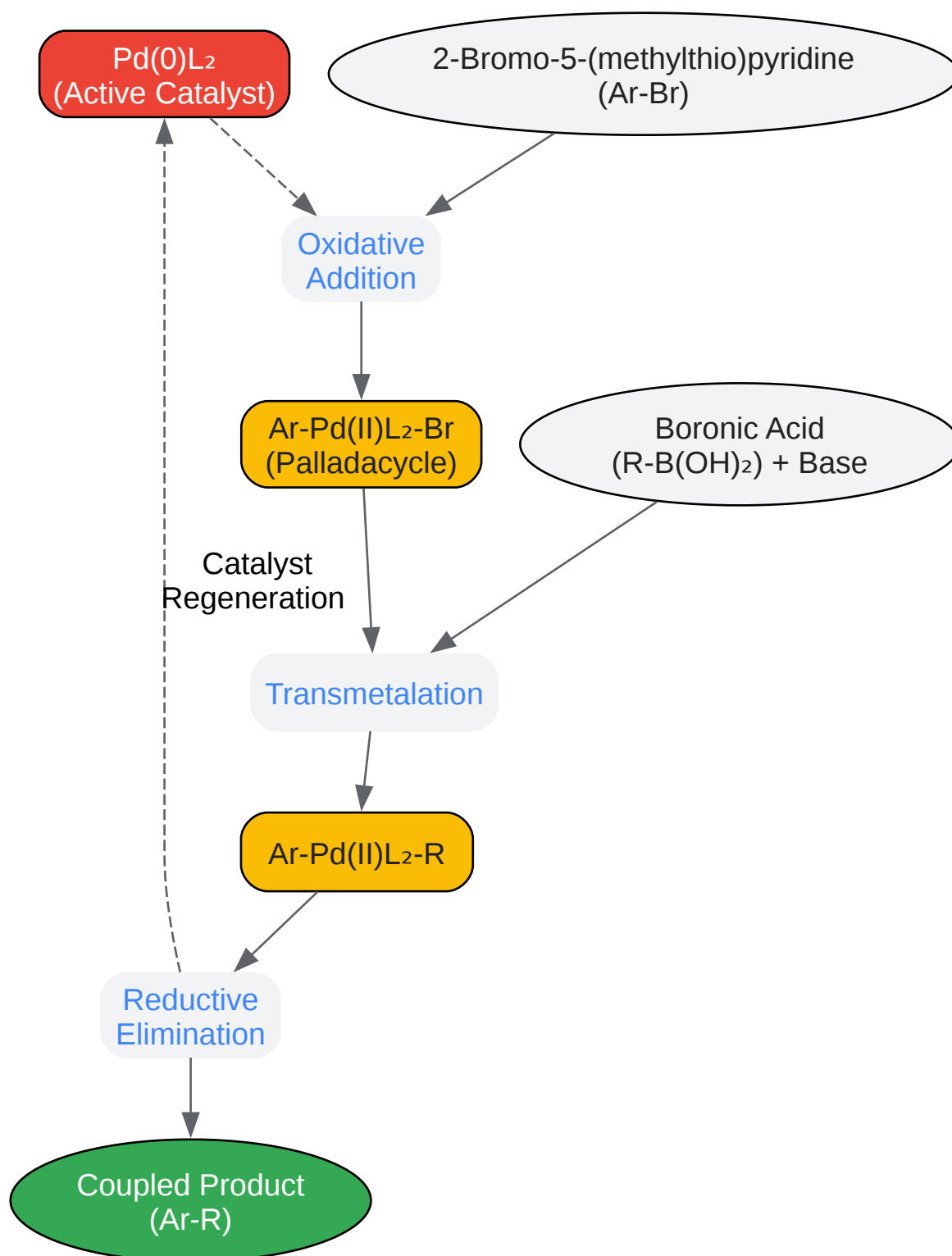
## Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for constructing biaryl and heteroaryl-aryl structures, a cornerstone of modern drug discovery.

[4] The C2-Br bond in **2-Bromo-5-(methylthio)pyridine** is an excellent substrate for this reaction due to its activation by the adjacent ring nitrogen.

The reaction couples the bromopyridine with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[4] The catalytic cycle is a well-understood, three-stage process:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex.
- **Transmetalation:** The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
- **Reductive Elimination:** The two organic partners on the palladium complex couple and are ejected, regenerating the Pd(0) catalyst and forming the final C-C bond.[4][9]

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